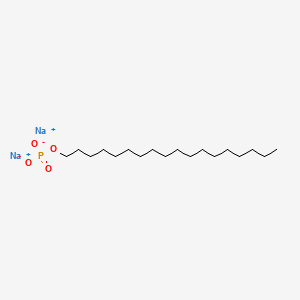

Disodium octadecyl phosphate

Description

Significance of Long-Chain Alkyl Phosphates in Modern Chemistry

Long-chain alkyl phosphates represent a crucial class of compounds in modern chemistry, primarily due to their amphiphilic nature. This dual characteristic, possessing both a water-loving (hydrophilic) phosphate (B84403) head and a water-fearing (hydrophobic) alkyl tail, allows them to assemble at interfaces between different phases, such as oil and water. This behavior is fundamental to their roles as emulsifiers, detergents, and dispersing agents in numerous industrial and consumer products.

The kinetic stability of phosphate esters is a key factor in their widespread use. nih.gov The negative charge on the phosphate group creates a high energy barrier for hydrolysis, making these compounds exceptionally stable. nih.gov This stability is essential for applications where the compound must remain intact under various conditions. Furthermore, the ability of the phosphate group to interact with metal ions allows for the formation of various complexes, adding to their functional diversity. nih.gov

The length of the alkyl chain significantly influences the properties of these compounds. For instance, in the context of modifying titanium surfaces for biomedical implants, a longer alkyl chain (e.g., a 16-carbon chain) on an alkylphosphonic acid self-assembled monolayer has been shown to be more effective in accelerating the deposition of hydroxyapatite, a key component of bone. nih.gov This highlights the tunability of long-chain alkyl phosphates and their derivatives for specific applications. In tribology, the study of friction and lubrication, ionic liquids with longer cationic alkyl chains have demonstrated enhanced performance and reduced corrosion. acs.org

Academic Research Trajectories of Disodium (B8443419) Octadecyl Phosphate

Academic research into disodium octadecyl phosphate and related long-chain alkyl phosphates has followed several key trajectories. A significant area of investigation has been their application in drug delivery systems, particularly in the formation of liposomes. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs, protecting them from degradation and enabling targeted delivery. Long-chain alkyl phosphates can be incorporated into these structures to enhance stability and modify their surface properties. For example, research has explored the use of liposomes containing ether lipids like 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH3) for their growth-inhibitory effects on tumor cells. nih.gov While ET-18-OCH3 itself can have lytic effects on cell membranes, its incorporation into liposomes significantly reduces these non-specific effects while maintaining its therapeutic activity. nih.gov

Another important research avenue is the use of these compounds in the synthesis of novel materials. For instance, disodium hydrogen phosphate dodecahydrate has been used in the development of organic-inorganic composite phase change materials (PCMs) for thermal energy storage. researchgate.net These materials can absorb and release large amounts of latent heat during phase transitions, making them suitable for applications such as energy-saving floor units. researchgate.net

Furthermore, the synthesis of various phosphate-stabilized compounds and their applications in organic reactions is an active area of research. rsc.org The development of efficient synthetic routes for compounds like fospropofol (B1673577) disodium, a sedative hypnotic, highlights the role of phosphate chemistry in pharmaceuticals. google.com

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound and its analogs is focused on refining their synthesis, understanding their behavior in complex systems, and expanding their applications. Key objectives include:

Enhancing Drug Delivery Systems: A primary goal is to develop more effective and targeted drug delivery vehicles. This involves optimizing the composition of liposomes and other nanoparticles to improve drug encapsulation efficiency, stability, and controlled release. Research is ongoing to understand how the inclusion of specific long-chain alkyl phosphates influences the interaction of these carriers with biological membranes and their subsequent intracellular trafficking. The use of helper lipids like dioleoylphosphatidylethanolamine (DOPE) in combination with cationic lipids is being explored to facilitate endosomal escape, a critical step in gene delivery. researchgate.net

Developing Advanced Materials: Researchers are exploring the use of this compound and similar compounds in the creation of novel materials with tailored properties. This includes the development of more efficient phase change materials for thermal energy storage, as well as new biomaterials that can promote tissue regeneration. The influence of alkyl chain length on the formation of self-assembled monolayers on various substrates continues to be a subject of investigation for applications in biocompatible coatings and sensors. nih.gov

Improving Industrial Processes: In industrial applications, the focus is on developing more sustainable and efficient processes. This includes the synthesis of green corrosion inhibitors based on amino acids and long-chain alkyl groups to protect metals in various environments. researchgate.net Additionally, research aims to optimize the use of phosphates as emulsifiers and stabilizers in food and cosmetic formulations to enhance product quality and shelf-life. webmd.comechemi.com

Fundamental Understanding of Physicochemical Properties: A deeper understanding of the fundamental properties of long-chain alkyl phosphates is crucial for all application areas. Researchers are using advanced analytical techniques and computational modeling to study their self-assembly behavior, interaction with other molecules, and performance under different conditions.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 35177-76-5 |

| Molecular Formula | C18H39Na2O4P |

| Molecular Weight | 396.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Structure

2D Structure

Properties

CAS No. |

35177-76-5 |

|---|---|

Molecular Formula |

C18H37Na2O4P |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

disodium;octadecyl phosphate |

InChI |

InChI=1S/C18H39O4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h2-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2 |

InChI Key |

MVFPQYVAVMINHP-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Classical and Advanced Synthetic Pathways to Octadecyl Phosphates

The initial and crucial step in the synthesis is the formation of octadecyl phosphate (B84403) esters. This is achieved through various phosphorylation methods, ranging from traditional esterification to more modern, environmentally conscious approaches.

The esterification of octadecanol (stearyl alcohol) with derivatives of phosphoric acid is a fundamental method for producing octadecyl phosphates. ontosight.ailibretexts.org Phosphoric acid (H₃PO₄) can react with one, two, or three molecules of an alcohol to form a monoalkyl, dialkyl, or trialkyl ester, respectively. libretexts.orglibretexts.org The reaction between the long-chain stearyl alcohol and phosphorus pentoxide (P₂O₅) must be conducted at temperatures above the melting point of the alcohol (58°C). google.com However, this reaction typically yields a mixture of products, including monoalkyl and dialkyl acid phosphates, free phosphoric acid, and various pyrophosphates. google.com

To achieve a higher yield of the desired mono-alkyl phosphate, specific process controls are necessary. One patented method involves reacting the alcohol with P₂O₅ in the presence of tetrasodium (B8768297) pyrophosphate and hydrogen peroxide. google.com Another approach involves the direct esterification of o-phosphoric acid with fatty alcohols in the presence of a basic compound and a water-entraining agent like toluene (B28343) or xylene at temperatures of at least 160°C to remove the water of reaction. google.com This direct esterification can be accelerated by using a substoichiometric quantity of a basic inorganic or organic compound. google.com

| Reactants | Key Conditions | Primary Product(s) | Reference |

| Octadecanol, Phosphoric Acid | Esterification | Mono-, Di-, and Tri-octadecyl phosphate | ontosight.ailibretexts.org |

| Stearyl alcohol, P₂O₅ | Temp > 58°C, Tetrasodium pyrophosphate, H₂O₂ | High mono-content octadecyl phosphate | google.com |

| Fatty alcohol, o-Phosphoric acid | Temp ≥ 160°C, Basic catalyst, Water-entraining agent | Mixture of phosphoric acid alkyl esters | google.com |

This table presents a summary of classical esterification reactions for producing octadecyl phosphates.

In a move towards greener chemistry, solvent-free synthesis methods have been developed. One notable approach utilizes a polyphosphoric acid (PPA) system to produce high-carbon alkyl phosphates. zendy.io PPA, a powerful dehydrating agent, is prepared by mixing phosphoric acid (85 wt%) with phosphorus pentoxide (P₂O₅) and heating the mixture. zendy.ioresearchgate.net This phosphorylation agent is then reacted with a high-carbon alcohol like octadecanol under optimized conditions without the need for an organic solvent. zendy.io

The optimization of this solvent-free process involves carefully controlling reaction parameters to achieve a high yield of the desired alkyl phosphates. Research has shown that this method is effective for producing octadecyl phosphates that demonstrate good emulsifying and dispersion properties, making them suitable for applications in cosmetics. zendy.io

| Parameter | Condition | Purpose | Reference |

| Phosphorylation Agent | Polyphosphoric Acid (PPA) from H₃PO₄ and P₂O₅ | To act as the phosphorylating and dehydrating agent. | zendy.ioresearchgate.net |

| Reaction Environment | Solvent-Free | To create a more environmentally friendly and efficient process. | zendy.io |

| Outcome | High Yield | To produce high-carbon alkyl phosphates efficiently. | zendy.io |

This table outlines the key aspects of the solvent-free synthesis of octadecyl phosphates using polyphosphoric acid.

Mono octadecyl phosphate (MOP) is a critical intermediate, particularly in the synthesis of more complex surfactant structures. researchgate.netresearchgate.net Specific synthetic strategies are employed to maximize the yield of this mono-ester. One study reports the successful synthesis of MOP at 35°C, which was then used for further derivatization. researchgate.netresearchgate.net

A patented process for producing mono-alkyl acid phosphates with a high mono-content and light color involves a specific sequence of reactant additions. The process begins by adding P₂O₅ to a mixture of the alcohol (e.g., stearyl alcohol) and tetrasodium pyrophosphate, followed by the sequential addition of water, hydrogen peroxide, excess P₂O₅, and more alcohol. google.com This careful control helps to favor the formation of the mono-substituted phosphate ester over di- and tri-substituted products. google.com The high mono-content product is particularly valued as it is a more effective surfactant. google.com

Chemical Transformations and Derivatization

Once MOP is synthesized, it can undergo further chemical reactions to create specialized surfactants or be converted into its salt form for various applications.

Mono octadecyl phosphate serves as a key building block for the synthesis of gemini (B1671429) surfactants. researchgate.netresearchgate.net Gemini surfactants consist of two monomeric surfactant molecules covalently linked by a spacer group. uq.edu.au This structure often imparts superior surface-active properties compared to their single-chain counterparts. researchgate.netuq.edu.au

In this synthetic pathway, the long-chain MOP is effectively converted into dialkyl diphosphate (B83284) gemini surfactants. researchgate.netresearchgate.net The process involves reacting the MOP intermediate with a flexible spacer molecule. Researchers have studied the effects of reaction variables such as temperature, duration, and molar ratios of reactants to optimize the yield of these gemini surfactants, achieving yields in the range of 80-90%. researchgate.net

The final step in producing disodium (B8443419) octadecyl phosphate, or the disodium salt of its derivatives like gemini surfactants, is a neutralization reaction. researchgate.netresearchgate.net The acidic monoalkyl phosphate or the resulting gemini surfactant is reacted with a sodium base, such as sodium hydroxide (B78521) or soda ash, to form the corresponding disodium salt. researchgate.netgoogle.com

Optimization of Reaction Parameters and Yield Enhancement

Influence of Temperature and Reaction Duration on Synthesis

Temperature and reaction time are critical, interdependent parameters in the phosphorylation of long-chain alcohols. For instance, in the synthesis of high-purity mono-alkyl phosphates using cyclic polyphosphoric acid, an optimal temperature of 115°C and a reaction time of 8 hours were identified to achieve a 98.6 wt% yield of mono-octyl phosphate. researchgate.net Generally, higher temperatures can accelerate the reaction but may also lead to undesirable side reactions, such as the dehydration of alcohols or decomposition of the product. researchgate.net Conversely, lower temperatures may require significantly longer reaction times to achieve a satisfactory conversion. researchgate.net

For example, the synthesis of dicalcium phosphate dihydrate is influenced by temperature, with different polymorphs forming at various temperature ranges. researchgate.netresearchgate.net Similarly, in the synthesis of zinc monoalkyl phosphates, temperature-dependent phase transitions have been observed. rsc.org The thermal stability of the reactants and products is a key consideration; for example, some thiopyrophosphates decompose at temperatures above 80°C. cdnsciencepub.com

The interplay between temperature and time is often optimized to maximize the yield of the desired phosphate ester while minimizing byproducts. In some industrial processes for preparing phosphate esters, a reaction might be carried out at 80°C for one hour. researchgate.net However, for less reactive long-chain alcohols, higher temperatures and longer reaction times may be necessary to drive the reaction to completion. researchgate.net

The following interactive table summarizes the effect of temperature and reaction duration on the synthesis of various alkyl phosphates based on literature data.

| Phosphorylating Agent | Alcohol | Temperature (°C) | Duration (h) | Key Findings | Reference |

| Cyclic Polyphosphoric Acid | Octanol | 115 | 8 | Optimized for high purity mono-alkyl phosphate (98.6% yield). | researchgate.net |

| Phosphorus Pentoxide | Fatty Alcohols | 60-80 | Several hours | Reaction proceeds until solid P₂O₅ is minimized. | researchgate.net |

| Phosphorus Oxychloride | Primary Alcohols | - | - | Good yield of dialkyl phosphates, avoids trialkyl phosphate impurities. | organic-chemistry.org |

| Phosphoric Acid | Aliphatic Alcohols | - | - | Synthesized new organic-soluble mono-alkyl phosphate esters. | nih.gov |

Molar Ratios of Reactants and Catalyst Effects

The molar ratio of the alcohol to the phosphorylating agent is a determining factor in the distribution of mono-, di-, and trialkyl phosphates. To favor the formation of monoalkyl phosphates, an excess of the phosphorylating agent is often used. semanticscholar.org For instance, in the synthesis of monoalkyl phosphates from phosphoric anhydride (B1165640) and fatty alcohols, a 2:1:1 molar ratio of fatty alcohol to P₂O₅ and H₂O was employed to promote monoester formation. researchgate.net Conversely, when dialkyl phosphates are the target, the stoichiometry is adjusted accordingly.

Catalysts play a vital role in enhancing the rate and selectivity of phosphorylation. Both Lewis acids and nucleophilic organocatalysts have been employed. researchgate.net For example, Ti(OtBu)₄ has been shown to be an effective Lewis acid catalyst for the phosphorylation of alcohols with pyrophosphates. researchgate.net Pyridine-N-oxides, particularly 2-aryl-4-(dimethylamino)pyridine-N-oxides, have been identified as efficient nucleophilic catalysts for the phosphorylation of hydroxyl-containing compounds by phosphoryl chlorides. rsc.org The choice of catalyst can significantly impact the reaction conditions required, with some catalytic systems allowing for phosphorylation under mild conditions. researchgate.net

In some cases, the presence of a base, such as triethylamine, is crucial. It acts as a proton scavenger, neutralizing the HCl generated during reactions with phosphorus oxychloride, thereby driving the reaction towards product formation. researchgate.netorganic-chemistry.org The following table provides examples of reactant ratios and catalysts used in alkyl phosphate synthesis.

| Phosphorylating Agent | Reactant | Molar Ratio (Agent:Reactant) | Catalyst/Base | Key Findings | Reference |

| Phosphorus Oxychloride | Primary Alcohol | - | Triethylamine | Facilitates the formation of dialkyl phosphates. | organic-chemistry.org |

| Phosphoric Anhydride | Fatty Alcohol, H₂O | 1:2:1 (P₂O₅:Alcohol:H₂O) | - | Promotes the formation of phosphate monoesters. | researchgate.net |

| Phosphorus Oxychloride | Diol | 4:1 (POCl₃:Diol) | Triethylamine | Investigated for the synthesis of ω-alkylenediphosphoric acids. | researchgate.net |

| Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663) | Alcohol | - | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Catalyzes the phosphorylation of alcohols with high functional group tolerance. | researchgate.net |

Role of Spacers in Diphosphate Gemini Surfactant Synthesis

Gemini surfactants are a class of compounds containing two hydrophobic tails and two hydrophilic headgroups linked by a spacer group. The nature and length of this spacer are critical in determining the surfactant's properties and its synthesis. In the context of diphosphate gemini surfactants, the spacer connects two phosphate headgroups.

The spacer's flexibility and hydrophobicity influence the surfactant's aggregation behavior, such as its critical micelle concentration (CMC). researchgate.net For short spacers, the CMC tends to increase with spacer length, while for longer, more hydrophobic spacers, the CMC decreases as the spacer can fold into the micellar core. researchgate.net The spacer length also affects the antimicrobial activity of gemini surfactants, with longer spacers generally leading to better performance. researchgate.net

From a synthetic perspective, the spacer is typically a dihaloalkane or a similar bifunctional molecule that reacts with the phosphate-containing precursors. The reactivity of this linking reaction can be influenced by the length and structure of the spacer. For example, the synthesis of gemini surfactants with an ether group in the spacer proceeds via a nucleophilic substitution (Sɴ2) mechanism. nih.gov The choice of spacer can also impact the thermal stability and oil recovery efficiency of the resulting gemini surfactant. mdpi.com For instance, gemini surfactants with shorter spacer lengths have been observed to exhibit better inhibitive properties in certain applications. mdpi.com

The interaction of gemini surfactants with other molecules, such as enzymes, is also governed by the spacer length. nih.gov Studies on gemini imidazolium (B1220033) cationic surfactants showed that the surfactant with a shorter spacer was more effective at improving the hydrolytic activity and thermal stability of lipase. nih.gov

Mechanistic Insights into Phosphate Ester Formation

The formation of phosphate esters from an alcohol and a phosphorylating agent generally proceeds through a nucleophilic substitution reaction at the phosphorus center. semanticscholar.orglibretexts.orglibretexts.org The precise mechanism can vary depending on the specific phosphorylating agent used.

When phosphorus oxychloride (POCl₃) is the reagent, the reaction with an alcohol is believed to occur via a bimolecular nucleophilic substitution (Sɴ2-type) mechanism at the phosphorus atom. semanticscholar.org The alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic phosphorus center and displacing a chloride ion. This initial step forms a phosphorodichloridate intermediate. Subsequent reaction with another alcohol molecule or hydrolysis leads to the final phosphate ester. semanticscholar.org

In reactions involving phosphoric anhydride (P₂O₅), the mechanism is more complex due to the polymeric nature of the reagent. The reaction is thought to be initiated by the attack of an alcohol molecule on a phosphorus atom, leading to the cleavage of a P-O-P bond.

For catalytic phosphorylations, the mechanism involves the activation of the phosphorylating agent by the catalyst. In the case of pyridine-N-oxide catalysts, they are believed to act as nucleophilic catalysts, mediating the activation of phosphoryl chlorides. rsc.org Mechanistic studies on the catalytic phosphorylation of alcohols using tetrabutylammonium hydrogen sulfate (TBAHS) and phosphoenolpyruvic acid monopotassium salt (PEP-K) suggest the formation of a mixed anhydride species that acts as the active phosphoryl donor. researchgate.net

The alkylation of quinolines with trialkyl phosphates has been studied to understand the reaction mechanism, which was found to involve a kinetically controlled process with the transient formation of an intermediate that subsequently transforms to the final product. researchgate.net Understanding these mechanistic details is crucial for designing more efficient and selective synthetic routes to phosphate esters like disodium octadecyl phosphate.

Colloidal and Interfacial Phenomena

Self-Assembly Behavior in Aqueous and Non-Aqueous Systems

The amphiphilic nature of disodium (B8443419) octadecyl phosphate (B84403) drives its self-assembly into organized supramolecular structures in both aqueous and non-aqueous environments. This behavior is governed by the need to minimize the unfavorable contact between the hydrophobic octadecyl tail and the surrounding polar solvent molecules.

In aqueous solutions, once the concentration of disodium octadecyl phosphate surpasses a specific threshold, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) begin to aggregate into structures called micelles. In these aggregates, the hydrophobic octadecyl tails form a core that is shielded from the water, while the polar disodium phosphate headgroups are exposed to the aqueous phase.

The geometry of these micelles can vary from simple spherical structures to more complex forms like rods or cylindrical micelles, depending on factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. For a single-chain surfactant like this compound with a relatively large headgroup, spherical or ellipsoidal micelles are typically formed just above the CMC. The long C18 chain contributes to a significant hydrophobic driving force for micellization.

At higher concentrations or under specific conditions, the self-assembly of this compound can lead to the formation of more complex structures, such as vesicles and lamellar phases.

Vesicles are spherical, closed-bilayer structures that enclose a small volume of the aqueous solvent. The bilayer consists of two layers of surfactant molecules arranged tail-to-tail. The formation of vesicles from single-chain surfactants like this compound is less common than with double-chain phospholipids (B1166683) but can be induced by factors that modulate the packing parameter, such as the addition of counter-ions (which shield headgroup repulsion) or co-surfactants.

Lamellar phases consist of extended parallel bilayers of surfactant molecules separated by layers of the solvent. These structures are often observed at very high surfactant concentrations. Research on analogous long-chain anionic amphiphiles, such as didodecylphosphate, has shown that they readily form lamellar and other liquid crystalline phases. nih.gov For instance, the presence of divalent cations like Ca²⁺ can induce the transformation of vesicles into fused, multilamellar structures and eventually into hexagonal phase arrangements. nih.gov This indicates that the self-assembly of alkyl phosphates is highly responsive to the ionic environment.

The performance of this compound can be significantly enhanced when used in conjunction with other surfactants. This synergy often results in a critical micelle concentration for the mixture that is lower than that of the individual components, leading to greater efficiency in reducing surface tension.

A powerful illustration of this principle is found in gemini (B1671429) surfactants, where two single-chain surfactant molecules are chemically linked at the headgroup by a spacer. A study on gemini surfactants synthesized from mono octadecyl phosphate (MOP), the precursor to its disodium salt, demonstrates this intramolecular synergy. researchgate.net These dialkyl diphosphate (B83284) gemini surfactants, which are effectively two C18-phosphate molecules linked together, exhibit exceptionally low CMC values and superior surface tension reduction compared to their single-chain counterparts. researchgate.net For example, a disodium salt of a gemini surfactant derived from octadecanol showed a remarkably low CMC of 0.00012 mM/L. researchgate.net This highlights the potent synergistic effect achieved by linking two octadecyl phosphate units, a principle that also applies to mixed systems of individual surfactant molecules.

Surface Activity and Interfacial Tension

The primary function of a surfactant is to adsorb at interfaces (e.g., air-water or oil-water) and reduce the surface or interfacial tension. This compound, with its long hydrophobic tail, is an effective surface-active agent.

The CMC is a fundamental parameter that quantifies the efficiency of a surfactant. wikipedia.org Below the CMC, the surface tension of the solution decreases significantly as the surfactant concentration increases; above the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than populating the interface. wikipedia.org

The CMC can be determined using various techniques that detect the onset of micelle formation, including:

Tensiometry: Measuring the surface tension as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus. wikipedia.org

Conductivity Measurement: Monitoring the electrical conductivity of the solution. The slope of conductivity versus concentration changes at the CMC due to the lower mobility of micelles compared to free monomers. asianpubs.org

Fluorescence Spectroscopy: Using a fluorescent probe that preferentially partitions into the hydrophobic micellar core. A sharp increase in fluorescence intensity indicates micelle formation. nih.govresearchgate.net

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants with Varying Chain Lengths

| Surfactant Name | Chemical Formula | Alkyl Chain Length | CMC (mM in water at 25°C) |

|---|---|---|---|

| Sodium Octyl Sulfate (B86663) | C₈H₁₇NaO₄S | C8 | 130 |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅NaO₄S | C12 | 8.2 wikipedia.org |

This table presents data for sodium alkyl sulfates to illustrate the established trend of decreasing CMC with increasing hydrophobicity. Based on this trend, the CMC of this compound (C18) is expected to be significantly lower than that of its shorter-chain counterparts.

This compound reduces the surface tension of water by adsorbing at the air-water interface. The hydrophobic octadecyl tails orient themselves away from the water and towards the air, while the hydrophilic phosphate headgroups remain in the aqueous phase. This arrangement disrupts the strong cohesive hydrogen bonding network among water molecules at the surface, thereby lowering the surface tension.

The effectiveness of a surfactant is measured by the surface tension value at its CMC (γ_CMC). Research on a closely related compound, disodium dodecyl phosphate (the C12 analogue), provides insight into this behavior. A study measuring its surface tension at 60°C showed a significant reduction as concentration increased, up to its CMC.

Table 2: Surface Tension of Disodium Dodecyl Phosphate Solutions at 60°C

| Concentration (mol/L) | Surface Tension (mN/m) |

|---|---|

| 1.00E-06 | ~70 |

| 1.00E-05 | ~65 |

| 1.00E-04 | ~55 |

| 1.00E-03 | ~43 |

| 1.00E-02 | ~38 |

Data is estimated from the surface tension isotherm for disodium dodecyl phosphate presented in Karakashev et al., 2021. researchgate.net The data shows that surface tension decreases until the CMC is reached (around 1.00E-02 mol/L) and then plateaus.

Due to its longer C18 alkyl chain, this compound would be expected to be even more efficient, achieving a lower surface tension at a much lower concentration than its C12 counterpart.

Interfacial Tension Properties at Various Interfaces

This compound, as an anionic surfactant, significantly modifies the properties of interfaces. While specific data for the disodium salt is not extensively detailed in the provided search results, the behavior of its constituent parts—the phosphate headgroup and the octadecyl tail—and related compounds provides strong inference. The amphiphilic nature of the molecule, with a hydrophilic phosphate headgroup and a hydrophobic 18-carbon tail, drives it to accumulate at interfaces, such as air-water or oil-water, thereby reducing the interfacial tension.

Research on similar phosphate-based surfactants demonstrates this principle. For instance, a study on gemini surfactants derived from mono octadecyl phosphate (MOP) reported significant reductions in surface and interfacial tension. One such derivative, D,S-1,8-GSOD, exhibited minimum surface and interfacial tension values of 39.1 mN/m and 36.3 mN/m, respectively. researchgate.net This indicates the inherent capacity of the octadecyl phosphate structure to alter interfacial energies. The effectiveness of these surfactants is tied to their critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. For D,S-1,8-GSOD, a very low CMC of 0.00012 mM/L was observed, highlighting its efficiency. researchgate.net

Adsorption Phenomena at Solid-Liquid Interfaces

The phosphate headgroup of octadecyl phosphate exhibits a strong affinity for metal oxide surfaces, leading to the formation of highly organized layers at the solid-liquid interface. This adsorption is a key feature, enabling the surface modification of various materials.

Octadecylphosphoric acid (the protonated form of the anion in this compound) readily forms self-assembled monolayers (SAMs) on various metal oxide surfaces. acs.orgst-andrews.ac.uk Extensive research has been conducted on its adsorption onto tantalum oxide (Ta₂O₅). acs.orgst-andrews.ac.ukst-andrews.ac.uk Studies using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) have shown that octadecylphosphoric acid forms a dense, "tails-up" oriented adlayer on Ta₂O₅. acs.orgst-andrews.ac.ukresearchgate.net This monolayer is approximately 2.2 nm thick, which is consistent with a well-ordered structure where the octadecyl chains are extended away from the surface. acs.orgst-andrews.ac.ukresearchgate.net

The formation of these SAMs is not limited to tantalum oxide; they have also been successfully demonstrated on other metal oxides such as aluminum oxide (Al₂O₃), niobium oxide (Nb₂O₅), zirconium oxide (ZrO₂), and titanium oxide (TiO₂). acs.org The resulting surfaces become highly hydrophobic, exhibiting water contact angles of 110° or more. acs.org

The stability and structure of the SAMs are dictated by the bonding between the phosphate headgroup and the metal cations on the oxide surface. The phosphate group can coordinate to the surface in several ways:

Monodentate: One of the phosphate's oxygen atoms binds to a single metal site on the surface.

Bidentate: Two oxygen atoms from the phosphate group bind to the surface. This can occur in two forms:

Chelating: The two oxygen atoms bind to the same metal cation.

Bridging: The two oxygen atoms bind to two different metal cations.

Tridentate: Three oxygen atoms from the phosphate group coordinate with surface metal cations.

In the case of octadecyl phosphate on tantalum oxide, a strong, direct coordination bond (P-O-Ta) is formed. acs.orgst-andrews.ac.uk Research suggests a model that includes a mix of both monodentate and bidentate interactions with the Ta(V) cations on the surface. acs.orgst-andrews.ac.uk This multi-point attachment contributes to the formation of a robust and stable monolayer. Spectroscopic evidence has also pointed to the presence of species like (–P–O–)₂Ta, further supporting the strong complexation between the phosphate and the surface. acs.orgst-andrews.ac.uk The specific bonding mode can be influenced by factors such as the type of metal oxide, surface hydration, and the pH of the deposition solution. researchgate.netnih.gov

Once adsorbed, the octadecyl phosphate molecules arrange themselves into a highly ordered structure, driven by van der Waals interactions between the long alkyl chains. On tantalum oxide, the adlayer displays local near-hexagonal ordering. acs.orgst-andrews.ac.uk The intermolecular spacing between the octadecyl phosphate ligands is approximately 0.5 nm. acs.orgst-andrews.ac.uk This packing is very similar to the well-studied SAMs of long-chain alkanethiols on gold surfaces, indicating a high degree of order and packing density. acs.orgst-andrews.ac.uk The quality of these layers, in terms of packing density, inclination, and order, has been shown to be comparable to the thiol-gold standard. st-andrews.ac.uk

Table 1: Structural Properties of Octadecyl Phosphate SAM on Tantalum Oxide

| Parameter | Value | Source(s) |

|---|---|---|

| Adlayer Thickness | ~2.2 nm | acs.org, st-andrews.ac.uk, researchgate.net |

| Molecular Orientation | "Tails-up" | acs.org, st-andrews.ac.uk |

| Local Order | Near-hexagonal | acs.org, st-andrews.ac.uk |

| Intermolecular Spacing | ~0.5 nm | acs.org, st-andrews.ac.uk |

| Bonding to Surface | Strong P−O−Ta | acs.org, st-andrews.ac.uk |

Wetting and Dispersing Capabilities

The amphiphilic structure of this compound makes it an effective wetting and dispersing agent, a property utilized in various industrial applications such as coatings and printing inks. google.comgoogle.com As a surfactant, it reduces the surface tension of the liquid medium and lowers the interfacial tension between the liquid and a solid particle. youtube.com This action facilitates the wetting of the solid surface by the liquid.

By adsorbing onto the surface of solid particles, the phosphate esters create a stabilizing layer. The hydrophobic tails extend into the surrounding liquid medium, preventing the particles from re-agglomerating through steric hindrance. This keeps the particles evenly distributed, resulting in a stable dispersion. google.comyoutube.com

The wetting efficiency of a surfactant like this compound is typically evaluated by measuring the contact angle of a liquid on a solid surface. A lower contact angle indicates better wetting. The formation of octadecyl phosphate SAMs on metal oxides dramatically changes their wetting properties, turning hydrophilic surfaces into highly hydrophobic ones with water contact angles often exceeding 110°. acs.org

In the context of dispersions, wetting efficiency is linked to the reduction in viscosity. By improving the wetting of solid fillers or pigments, the dispersant reduces the mechanical energy required to incorporate the solid into the liquid and lowers the viscosity of the final mixture. google.comyoutube.com For example, in highly filled polymer systems, these dispersants can significantly reduce viscosity, which in turn improves the wetting of reinforcing fibers. google.com The efficiency can be quantified by measuring the rheological properties of the dispersion with and without the agent. google.com

Dispersibility Performance in Colloidal Suspensions

This compound, as a long-chain anionic surfactant, can function as an effective dispersant for solid particles in a liquid medium. Its performance is contingent on its ability to adsorb onto the particle surfaces, creating a stabilizing layer that prevents agglomeration through electrostatic and steric repulsion.

The dispersibility of particles in a suspension is often evaluated by measuring the particle size distribution and the zeta potential. A smaller particle size and a higher absolute zeta potential generally indicate better dispersion stability. While specific data for this compound is limited, studies on similar long-chain alkyl phosphates provide insights into its likely performance. For instance, high-carbon alkyl phosphates have been shown to possess good emulsifying and dispersing properties.

The stability of a colloidal suspension is critically influenced by the concentration of the dispersing agent. In a study on a related compound, sodium dihexadecyl phosphate (DHP), its effect on the stability of polystyrene sulfate (PSS) microspheres was investigated. The study revealed that at a certain concentration, the anionic lipid could lead to charge neutralization and subsequent flocculation of the particles. However, at concentrations above this point, the particles could be restabilized. nih.gov

The table below illustrates the effect of sodium dihexadecyl phosphate (a C16 analogue) concentration on the zeta potential and particle size of a model colloidal suspension, demonstrating the critical role of surfactant concentration in achieving dispersion stability.

| Disodium Dihexadecyl Phosphate (DHP) Concentration (mM) | Zeta Potential (mV) | Mean Particle Size (nm) | Observation |

| 0 | -45 | 200 | Stable dispersion |

| 0.8 | 0 | >1000 | Charge neutralization, extensive flocculation |

| >1.0 | Negative | ~400 (doublets) | Restabilized as aggregated doublets |

The selection of an appropriate dispersing liquid is also crucial for achieving a stable colloidal suspension. The liquid should not cause the particles to dissolve, swell, or undergo chemical changes. horiba.com For many inorganic powders, de-ionized water is a suitable medium, often in conjunction with a dispersing agent like this compound to prevent re-agglomeration. horiba.com

Rheological Properties of Self-Assembled Systems

The self-assembly of this compound in aqueous solutions leads to the formation of various structures, such as micelles and vesicles, which significantly influence the rheological properties of the system. The viscosity of these systems is dependent on the concentration of the surfactant, the type and concentration of electrolytes, temperature, and the shear rate.

At concentrations above its critical micelle concentration (CMC), this compound molecules aggregate to form micelles. The viscosity of the solution generally increases with concentration as the volume fraction of these micelles increases. The presence of electrolytes, such as sodium chloride, can further influence the viscosity by shielding the electrostatic repulsion between the charged head groups, leading to changes in micelle size and shape.

While specific rheological data for this compound is not extensively available in the public domain, the general behavior of ionic surfactants in solution provides a framework for understanding its properties. The viscosity of aqueous solutions of surfactants like sodium dodecyl sulfate (a shorter-chain surfactant) has been shown to increase with concentration and is significantly affected by the addition of salt. nist.gov

The intrinsic viscosity, a measure of a solute's contribution to the viscosity of a solution, is a key parameter for understanding the size and shape of the self-assembled structures. anton-paar.com For many surfactant solutions, the relationship between viscosity and concentration is not linear, and various models are used to extrapolate to infinite dilution to determine the intrinsic viscosity.

The table below presents hypothetical viscosity data for an aqueous solution of a long-chain sodium alkyl phosphate at different concentrations to illustrate the expected trend.

| Concentration (g/dL) | Relative Viscosity | Specific Viscosity |

| 0.1 | 1.05 | 0.05 |

| 0.2 | 1.11 | 0.11 |

| 0.3 | 1.17 | 0.17 |

| 0.4 | 1.24 | 0.24 |

| 0.5 | 1.31 | 0.31 |

This table is illustrative and based on general principles of solution viscometry for surfactants. Specific experimental data for this compound is not available in the provided search results.

The self-assembled systems of this compound can exhibit non-Newtonian flow behavior, where the viscosity is dependent on the shear rate. At low shear rates, the organized structures can lead to higher viscosity. As the shear rate increases, these structures can align with the flow, resulting in a decrease in viscosity (shear-thinning behavior). This property is particularly relevant in applications where the product needs to be thick at rest but easily pourable or spreadable under stress.

Advanced Material Science Applications

Surface Modification and Interface Engineering

The application of organophosphates, such as disodium (B8443419) octadecyl phosphate (B84403), is a key strategy in the field of surface modification and interface engineering. These molecules can form highly ordered, self-assembled monolayers (SAMs) on a variety of substrates, particularly on metal oxides. This capability allows for the precise tuning of the physicochemical properties of surfaces at the molecular level. The driving force behind the formation of these monolayers is the strong interaction between the phosphate headgroup and the metal oxide surface, leading to the formation of a densely packed, organized layer of alkyl chains.

The use of phosphoric acid ester derivatives is seen as having significant potential for several advanced applications, including the design of specific interface architectures, the surface modification of oxide-passivated metallic biomaterials, and in the creation of composite metal (oxide)-polymer interfaces. researchgate.net

The self-assembly of long-chain alkyl phosphates is a powerful tool for creating well-defined and highly organized organic surfaces. A model for the binding of octadecylphosphoric acid on tantalum oxide surfaces suggests a direct coordination of the phosphate headgroup to the metal cations, which can result in a structure akin to the well-studied alkanethiol-on-gold SAMs. researchgate.net This precise molecular arrangement allows for the engineering of interfaces with specific functionalities. For instance, by controlling the packing and orientation of the octadecyl chains, it is possible to tailor surface energy, wettability, and adhesion characteristics. This level of control is critical in the development of advanced sensors and electronic devices where the interface plays a crucial role in performance.

Metallic biomaterials, such as titanium and its alloys, naturally form a thin oxide layer on their surface when exposed to air or bodily fluids. This passivation layer is crucial for biocompatibility and corrosion resistance. Alkyl phosphates, including disodium octadecyl phosphate, can form robust, self-assembled monolayers on these oxide surfaces. researchgate.netresearchgate.net This surface modification can impart desirable properties to the biomaterial without altering its bulk characteristics. For example, the long alkyl chain of the octadecyl phosphate can create a hydrophobic surface, which can influence protein adsorption and cellular interaction. The formation of these monolayers on metal oxides like titania, zirconia, and alumina (B75360) has been demonstrated to create highly ordered and conformationally sound structures. acs.org The stability and organization of these layers are crucial for the long-term performance of biomedical implants.

Table 1: Effects of Alkyl Phosphate Monolayers on Metal Oxide Surfaces

| Metal Oxide Substrate | Observed Properties of Alkyl Phosphate Monolayer | Reference |

|---|---|---|

| Tantalum Oxide | Forms a 2.2 nm thick, "tails-up" oriented adlayer with near-hexagonal order. | researchgate.net |

| Zirconia, Titania | Dense, highly ordered monolayers with a high degree of conformational order. | acs.org |

| Alumina | Strong reaction to form a bulk (aluminoalkyl)phosphonate. | acs.org |

Role in Particulate System Synthesis

This compound also serves as a critical additive in the synthesis of particulate systems, where it can control particle size, inhibit crystal growth, and modify the surface properties of the resulting particles.

In the synthesis of inorganic particles like calcium carbonate, controlling the size and crystal structure is paramount for achieving desired material properties. The addition of octadecyl dihydrogen phosphate, a closely related compound, during the synthesis process has been shown to effectively inhibit the crystal growth of calcium carbonate. nih.govnih.gov When introduced during the digestion period of the reaction, the phosphate compound adsorbs onto the active growth sites of the calcium carbonate crystals, thereby limiting their final size. nih.govnih.gov This results in the formation of super-fine calcium carbonate particles. nih.govnih.gov

Table 2: Influence of Octadecyl Dihydrogen Phosphate on Calcium Carbonate Synthesis

| Timing of Addition | Observed Effect | Reference |

|---|---|---|

| During digestion period | Inhibition of calcium carbonate crystal growth | nih.govnih.gov |

Beyond controlling particle size, this compound can also be used to alter the surface chemistry of inorganic particles. When added at a neutral pH to a suspension of calcium carbonate particles, the octadecyl phosphate modifies the particle surface, rendering it hydrophobic. nih.govnih.gov This hydrophobicity is attributed to the deposition of calcium alkyl phosphates on the surface of the calcium carbonate particles. nih.govnih.gov Infrared spectroscopy and thermogravimetric analysis have confirmed the binding of the octadecyl phosphate onto the crystalline calcium carbonate. nih.govnih.gov This surface modification is crucial for improving the dispersion of inorganic filler particles within a nonpolar polymer matrix, enhancing the mechanical properties of the resulting composite material.

Functional Material Integration

The integration of this compound and related long-chain phosphate compounds into functional materials is an area of active research, with potential applications spanning from drug delivery to energy solutions.

Contribution to Mesoporous Silica (B1680970) Nanoparticle Formation and Pore Modulation

The synthesis of mesoporous silica nanoparticles (MSNs) typically relies on structure-directing agents (SDAs), which are often surfactants, to create a network of pores. researchgate.netuq.edu.au These agents assemble into micelles, which act as templates around which silica precursors hydrolyze and condense. nih.gov The removal of the SDA leaves behind a porous silica structure.

While common cationic surfactants like cetyltrimethylammonium bromide (CTAB) are widely used, research has shown that the structure of the SDA is critical in determining the final particle shape and pore characteristics. researchgate.netnih.gov For instance, long-chain alkyl (C18) trimethylammonium bromide has been used to produce rod-shaped MSNs with ordered, helical mesopores. researchgate.net The concept of a drug-structure-directing agent (DSDA), where a lipidic derivative of a drug acts as the template, has also been successfully demonstrated, simplifying the production of drug delivery systems. nih.gov

Although direct studies detailing the use of this compound as a primary SDA for MSN synthesis are not extensively documented in the reviewed literature, the established principles of surfactant-directed synthesis suggest its potential. As a long-chain anionic phosphate surfactant, it could theoretically participate in templating mechanisms, potentially in combination with other surfactants or under specific pH conditions, to influence pore size and morphology. Further research is required to fully elucidate its specific contributions in this application.

Potential in Thermal Energy Storage Systems (related phosphate compounds)

Phase change materials (PCMs) store and release large amounts of thermal energy, known as latent heat, at a constant temperature during their phase transition. wipo.int This property makes them highly valuable for thermal energy storage (TES) systems. While organic materials like paraffins are common, inorganic compounds such as salt hydrates and polyphosphates are also being explored for their high-temperature capabilities. wipo.intgoogle.com

Phosphate-based materials, including orthophosphates, pyrophosphates, and polyphosphates, are noted for their thermal stability at high temperatures and a wide range of melting points, making them suitable for sensible and latent heat storage. wipo.intgoogle.com Research into alkali polyphosphates has identified them as promising materials for high-temperature sensible heat storage, addressing the sub-500°C limitation of conventional nitrate-based molten salts. research-nexus.net

Specifically, sodium polyphosphate exhibits a high melting point of 628°C and remains chemically stable up to 900°C, offering a broad working temperature range. research-nexus.net Mixtures of alkali polyphosphates can further tune the operational temperature range. researchgate.net The stability and diverse melting temperatures of these related phosphate compounds suggest that long-chain phosphate salts could also be investigated for PCM applications, potentially offering unique thermal properties.

Table 1: Melting Points of Related Alkali Polyphosphates for Thermal Energy Storage

Corrosion Inhibition Mechanisms

This compound and similar alkyl phosphate compounds are effective corrosion inhibitors for metals like carbon steel, particularly in neutral or near-neutral environments. Their protective action stems from their ability to adsorb onto the metal surface and form a barrier against corrosive species.

Adsorption Characteristics on Metal Surfaces (e.g., Carbon Steel)

The effectiveness of an inhibitor is largely dependent on its ability to adsorb onto the metal surface. Alkyl phosphates are known to be efficient passivators for mild steel in neutral solutions. researchgate.net The adsorption process for phosphate-based inhibitors can be a complex mixture of physisorption (electrostatic interaction) and chemisorption (bond formation). nih.gov

The phosphate headgroup of the molecule provides a high adsorption capacity. researchgate.net For instance, studies on trisodium (B8492382) phosphate (Na₃PO₄) show that the phosphate ions (PO₄³⁻) adsorb onto the carbon steel surface. nih.govnih.gov This adsorption is facilitated by the low energy gap of the phosphate ions and the strong nucleophilic nature of their oxygen atoms. nih.govnih.gov The long octadecyl chain of this compound is hydrophobic, which further contributes to the formation of a dense, non-polar barrier film that repels water and corrosive agents from the surface. The adsorption process involves the phosphate ions competing with aggressive ions, such as chloride, for active sites on the metal surface. nih.gov

Formation of Protective Layers and Corrosion Rate Reduction

Following adsorption, the phosphate ions can react with metal ions (e.g., Fe²⁺, Fe³⁺) generated during the corrosion process to form an insoluble, protective film. nih.gov This film acts as a physical barrier, separating the metal from the corrosive environment. In the case of phosphate inhibitors, this protective layer is often composed of iron phosphate compounds. nih.govnih.gov

The formation of this stable iron phosphate layer is a thermodynamically favored and spontaneous reaction that hinders further corrosion. nih.gov As anodic inhibitors, phosphates block the anodic (metal dissolution) sites, effectively stifling the corrosion reaction at its source. nih.gov Studies on various soluble phosphates have demonstrated significant reductions in corrosion rates and high inhibition efficiencies. For example, trisodium phosphate has achieved inhibition efficiencies of up to 91.7% for carbon steel in a chloride-contaminated simulated concrete pore solution. nih.govnih.gov The formation of these protective films leads to a notable decrease in the corrosion current density (i_corr) and a shift in the corrosion potential.

Table 2: Inhibition Efficiency of Trisodium Phosphate on Carbon Steel in Chloride-Contaminated Simulated Concrete Pore Solution

Analytical Chemistry Research

Chromatographic Applications

The compound's structure lends itself to innovative applications in liquid chromatography, both as a potential, though uncommon, mobile phase component and, more significantly, in the chemical modification of stationary phases.

While simple phosphate (B84403) salts like disodium (B8443419) hydrogen phosphate are cornerstones of buffer preparation for aqueous mobile phases in High-Performance Liquid Chromatography (HPLC) fujifilm.comsigmaaldrich.com, the use of disodium octadecyl phosphate itself as a mobile phase component is not widespread. Standard phosphate buffers are employed to maintain a constant pH, which is crucial when the dissociation state of an analyte affects its retention time fujifilm.com. These buffers are valued for their performance across a wide pH range and their low UV absorption fujifilm.com.

The addition of a long alkyl chain, as in this compound, would impart surfactant-like properties. Such compounds are more typically associated with techniques like ion-pairing chromatography, where they are added to the mobile phase to form ion pairs with charged analytes, thereby increasing their retention on a non-polar stationary phase. For instance, in the analysis of the drug Ceftaroline Fosamil, a phosphono group is used to increase water solubility, and its analysis is performed using a phosphate buffer system, highlighting the interaction of phosphate groups in chromatography researchgate.net. However, the direct application of this compound in mobile phases remains a niche area, with more common phosphate salts like ammonium (B1175870) dihydrogen orthophosphate or potassium phosphate being preferred for routine buffer preparation researchgate.netresearchgate.net.

A more prominent application of the octadecyl phosphate structure is in the permanent modification of stationary phase materials to create novel separation media. The parent acid, n-octadecylphosphonic acid, is used to graft a C18 (octadecyl) functionality onto various support materials, creating a reversed-phase-like surface with unique characteristics. nih.gov

One notable example is the development of an n-octadecylphosphonic acid modified magnesia-zirconia (C18PZM) stationary phase. nih.gov This material demonstrates a dual retention mechanism involving both hydrophobic and cation-exchange interactions. nih.gov The hydrophobic interactions arise from the C18 alkyl chains, while the phosphate group and the underlying zirconia support provide sites for cation-exchange, particularly with basic analytes. This mixed-mode retention can enhance chromatographic selectivity for certain compounds and offers an alternative to traditional silica-based reversed-phase columns, especially for separating strongly basic solutes. nih.gov

Similarly, n-octadecylphosphonic acid has been used to modify mesoporous magnetic nanoparticles (MMNPs). nih.gov The acid is grafted onto the nanoparticle surface through a strong Lewis acid/base interaction, creating a sorbent that is both superparamagnetic and extremely hydrophobic. nih.gov This material is designed not for chromatography columns but for magnetic solid-phase extraction, a related separation science technique. nih.gov

Buffer System Applications

Phosphate-based buffers are ubiquitous in analytical chemistry and biochemistry due to their buffering capacity in the physiologically relevant pH range. engscientific.compatsnap.com Disodium hydrogen phosphate (Na₂HPO₄) is a key component of these systems, often combined with monosodium phosphate (NaH₂PO₄) to create a buffer that can resist pH changes. patsnap.comalfa-chemistry.com

These buffer systems are critical in many laboratory applications, including chromatography, immunoassays, and sample preparation for molecular biology, ensuring that pH-sensitive molecules like proteins and nucleic acids remain stable. engscientific.compatsnap.com The effectiveness of a phosphate buffer stems from the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻) patsnap.com.

When the long, hydrophobic octadecyl chain is attached to the phosphate group, as in this compound, the molecule gains significant surfactant properties. While it retains the potential for pH buffering due to the phosphate headgroup, its application is different from that of simple inorganic phosphate salts. It is not typically used to buffer bulk aqueous solutions in the traditional sense. Instead, its amphiphilic nature would make it suitable for applications where buffering action is required at an interface, such as in an emulsion, or for controlling pH in a non-polar environment. The compound could also be used to prepare specialized buffer systems where its surfactant properties are essential, for example, in stabilizing a suspension of particles while simultaneously controlling the pH of the surrounding medium. Disodium phosphate is also used directly for corrosion control in water treatment, an application that relies on its pH buffering and metal-sequestering abilities epa.gov.

Interactive Data Table: Chromatographic and Extraction Parameters

Please select a topic from the dropdown to view related research findings.

pH Adjustment and Stabilization in Aqueous Solutions

The phosphate component of this compound is central to its function in pH adjustment and stabilization. Phosphate buffer systems are widely utilized in analytical chemistry due to their buffering capacity over several pH ranges. Phosphoric acid is a triprotic acid, meaning it has three acidic protons that dissociate at different pKa values: pKa1 = 2.15, pKa2 = 6.82, and pKa3 = 12.38. organic-chemistry.org The most relevant for biological and many analytical applications is the equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻), which provides buffering capacity around pH 7.2. researchgate.neteuropa.eu

This compound, when dissolved in water, contributes the hydrogen phosphate ion (HPO₄²⁻). This ion can accept a proton to form the dihydrogen phosphate ion, or donate its remaining proton to form the phosphate ion (PO₄³⁻), thus resisting changes in pH. The pH of an aqueous solution of disodium hydrogen phosphate is moderately basic, typically between 8.0 and 11.0. researchgate.net

The presence of the long octadecyl chain in this compound introduces surfactant properties, which can influence pH at a micro-environmental level. cir-safety.org As an anionic surfactant, it can form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). wikipedia.org Within these micelles, the local concentration of ions and the dielectric constant can differ from the bulk solution, potentially leading to a different localized pH. This property can be particularly relevant in applications where reactions occur at interfaces or within colloidal systems. The hydrophobic octadecyl tails can interact with non-polar components of a solution, while the charged phosphate heads remain in the aqueous phase, creating micro-environments with specific pH characteristics.

The table below summarizes the key species and their roles in the phosphate buffer system relevant to this compound.

| Chemical Species | Formula | Role in pH Regulation |

| Dihydrogen Phosphate | H₂PO₄⁻ | Proton Donor (Acid) |

| Hydrogen Phosphate | HPO₄²⁻ | Proton Acceptor (Base) |

| Octadecyl Phosphate Anion | C₁₈H₃₇O₄P²⁻ | Contributes to the HPO₄²⁻/H₂PO₄⁻ equilibrium and provides surfactant properties |

Role in Enzymatic Assays and Biochemical Reaction Media (general disodium phosphate)

In enzymatic assays and biochemical reaction media, maintaining a stable pH is crucial for the optimal activity and stability of enzymes. wikipedia.org Phosphate buffers are a common choice for these applications because their buffering range is close to the physiological pH at which most enzymes function optimally. Disodium hydrogen phosphate is a key component in the preparation of these buffers, often used in combination with monosodium phosphate to achieve the desired pH. researchgate.net

The phosphate ions themselves can also play a direct role in enzymatic reactions. For some enzymes, phosphate can act as a cofactor or an allosteric regulator, influencing the enzyme's catalytic activity. lookchem.com The binding of the phosphate group to the enzyme can be essential for substrate recognition and catalysis. alfa-chemistry.com

The surfactant nature of this compound can introduce additional complexities and functionalities in enzymatic assays. The formation of micelles can create a non-polar microenvironment in an aqueous solution, which can be beneficial for assays involving hydrophobic substrates or enzymes. ontosight.ai By partitioning into these micelles, the effective concentration of the substrate near the enzyme can be increased, potentially enhancing the reaction rate.

Conversely, the interaction of the surfactant with the enzyme itself could lead to conformational changes that might either activate or inhibit the enzyme. The long alkyl chain of this compound could interact with hydrophobic regions on the surface of an enzyme, altering its three-dimensional structure and, consequently, its catalytic efficiency. This is a known phenomenon with other surfactants like sodium dodecyl sulfate (B86663) (SDS), which is often used to denature proteins for analysis. wikipedia.org

The potential for this compound to act as both a buffering agent and a surfactant makes it a compound of interest for specialized enzymatic assays where the control of both pH and the microenvironment of the reaction is important.

Biological and Supramolecular Interactions Fundamental, Non Human Systems

Supramolecular Hydrogel Formation

The self-assembly of amphiphilic molecules like disodium (B8443419) octadecyl phosphate (B84403) can lead to the formation of supramolecular hydrogels—three-dimensional networks of entangled nanofibers that can entrap large amounts of water. nih.gov These materials are of significant interest due to their potential applications in various fields. The formation of these hydrogels is a delicate balance of non-covalent interactions, including hydrophobic forces, hydrogen bonding, and electrostatic interactions. nih.gov

Enzyme-Instructed Self-Assembly of Phosphate Precursors

A sophisticated strategy to control the formation of supramolecular hydrogels is through enzyme-instructed self-assembly (EISA). nih.gov This process utilizes an enzymatic reaction to convert a soluble precursor molecule into an insoluble, self-assembling one. While direct studies on the EISA of disodium octadecyl phosphate are not extensively documented, the principle can be readily understood from studies on similar amphiphilic phosphate esters.

The process typically begins with a phosphorylated precursor that is soluble in an aqueous environment. The introduction of an enzyme, such as alkaline phosphatase, catalyzes the hydrolysis of the phosphate ester bond. nih.gov This enzymatic cleavage removes the charged phosphate group, rendering the molecule more hydrophobic and triggering its self-assembly into nanofibers. This enzymatic control allows for spatial and temporal regulation over the hydrogelation process.

The general mechanism for enzyme-instructed self-assembly leading to hydrogelation can be summarized as follows:

| Step | Process | Description |

| 1. Precursor Solubilization | A phosphorylated, hydrophilic precursor molecule is dissolved in an aqueous solution. | The phosphate group ensures the solubility of the molecule, preventing premature aggregation. |

| 2. Enzymatic Reaction | An enzyme, such as a phosphatase, is introduced into the system. | The enzyme specifically cleaves the phosphate group from the precursor molecule. |

| 3. Triggering of Self-Assembly | The enzymatic product is significantly more hydrophobic than the precursor. | This change in solubility drives the molecules to self-assemble to minimize contact with water. |

| 4. Nanofiber Formation and Entanglement | The self-assembling molecules aggregate to form elongated nanofibers. | These nanofibers grow and entangle with each other, forming a three-dimensional network. |

| 5. Hydrogel Formation | The nanofiber network immobilizes the surrounding water molecules. | This leads to the formation of a stable, water-rich hydrogel. |

Structural Evolution and Entanglement of Nanofibers in Hydrogels

The formation of a hydrogel is critically dependent on the structural evolution and subsequent entanglement of the self-assembled nanofibers. Following the enzymatic trigger, the newly formed amphiphilic molecules aggregate into primary structures, which then grow into one-dimensional nanofibers. The morphology and dimensions of these nanofibers are influenced by factors such as the molecular structure of the amphiphile, pH, and ionic strength of the solution. nih.gov

Studies on analogous long-chain alkyl phosphates have shown that these molecules can form various supramolecular structures. For instance, the self-assembly process can lead to the formation of twisted or helical ribbons that further associate into larger fiber bundles. nih.gov The entanglement of these nanofibers creates a porous network that provides the hydrogel with its characteristic mechanical properties. The concentration of the self-assembling molecule plays a crucial role; higher concentrations generally lead to faster formation of a denser and more rigid hydrogel network. nih.gov

Artificial Receptor Design and Phosphorylated Molecule Recognition

The phosphate group of this compound is a key feature for its recognition by other molecules. In the field of supramolecular chemistry, significant effort has been dedicated to designing artificial receptors that can selectively bind to phosphorylated molecules. nih.govresearchgate.net

Principles of Anion Binding by Synthetic Receptors

The design of synthetic receptors for anions like the phosphate group of this compound relies on establishing multiple non-covalent interactions between the host receptor and the guest anion. researchgate.net Key principles include:

Electrostatic Interactions: Receptors often incorporate positively charged groups, such as protonated amines or metal ions, to attract the negatively charged phosphate anion. nih.gov

Hydrogen Bonding: The phosphate group can act as a hydrogen bond acceptor. Receptors are therefore frequently designed with multiple hydrogen bond donors, such as amides or ureas, positioned to form a complementary binding pocket. nih.govresearchgate.net

Shape Complementarity: The geometry of the receptor's binding site is designed to match the tetrahedral shape of the phosphate group, enhancing binding selectivity. researchgate.net

Hydrophobic Interactions: While the primary binding is to the phosphate headgroup, the long octadecyl chain of the molecule can also engage in hydrophobic interactions with nonpolar regions of a receptor, further stabilizing the complex.

Interactions with Complex Phosphorylated Substrates

The recognition of complex phosphorylated substrates like this compound by synthetic receptors is a sophisticated process. The receptor must not only bind to the phosphate group but also accommodate the long alkyl chain. This can be achieved by designing receptors with both a polar binding site for the phosphate and a hydrophobic pocket for the alkyl tail.

The binding affinity of a synthetic receptor for a phosphate guest can be quantified by its association constant (Kₐ). A higher Kₐ value indicates a stronger interaction. The table below presents hypothetical binding affinities for a synthetic receptor with different types of phosphate-containing molecules, illustrating the principles of selective recognition.

| Guest Molecule | Key Features | Expected Relative Binding Affinity (Kₐ) | Rationale for Binding Affinity |

| Inorganic Phosphate (HPO₄²⁻) | Small, highly charged | High | Strong electrostatic interactions and hydrogen bonding with the receptor's binding pocket. nih.gov |

| Adenosine Monophosphate (AMP) | Phosphate with a bulky organic moiety | Moderate | The organic part of the molecule may sterically hinder optimal binding to a simple receptor. |

| This compound | Phosphate with a long alkyl chain | Potentially High | The phosphate group binds to the polar site, and the alkyl chain can have favorable hydrophobic interactions with a complementary nonpolar cavity in the receptor. |

| Di-n-butyl Phosphate | Phosphate with shorter, branched alkyl chains | Moderate to Low | The shorter and branched chains may not fit as well into a hydrophobic pocket designed for a long, linear chain. |

Self-Assembly within Biological Mimetic Systems

The amphiphilic nature of this compound makes it an ideal candidate for self-assembly within biological mimetic systems, such as lipid bilayers and vesicles. nih.govnih.gov These systems provide a simplified environment to study the behavior of molecules that interact with cell membranes.

When introduced into an aqueous environment, often in combination with other lipids, this compound can spontaneously self-assemble into closed, spherical structures known as vesicles. nih.gov The hydrophobic octadecyl chains orient themselves towards the interior of the bilayer, away from the water, while the hydrophilic disodium phosphate headgroups face the aqueous exterior and interior of the vesicle. This arrangement mimics the basic structure of a biological cell membrane.

The inclusion of this compound can influence the physical properties of these mimetic membranes, such as their fluidity, permeability, and surface charge. The negatively charged phosphate headgroups can alter the electrostatic potential at the membrane surface, which can in turn affect interactions with ions, proteins, and other charged molecules. The long, saturated octadecyl chain can also impact the packing of the lipid molecules within the bilayer, potentially making it more ordered and less fluid. These properties are crucial for the function of these systems as models for cellular processes and as potential drug delivery vehicles.

Influence on Liposome (B1194612) Stability and Antioxidant Capacity (related octadecyl compounds)

The stability of liposomes, which are vesicular structures composed of lipid bilayers, can be significantly influenced by the incorporation of amphiphilic molecules like octadecyl derivatives. The long, 18-carbon (octadecyl) chain is a key structural feature that modulates the physical properties of the liposomal membrane.

Similarly, the incorporation of octadecylamine (B50001) as a membrane stabilizer in liposomes has been shown to alter their physical characteristics. researchgate.net The addition of octadecylamine can increase the particle size and shift the zeta potential to a positive value, indicative of successful integration into the lipid bilayer and a change in the surface charge of the vesicle. researchgate.net

The general principles of liposome stability are also dictated by the acyl chain length of the constituent phospholipids (B1166683). researchgate.net Longer acyl chains, such as the 18-carbon chain of distearoylphosphatidylcholine (DSPC), lead to higher phase transition temperatures. researchgate.net Liposomes formulated with these higher transition temperature lipids are generally more stable and exhibit greater drug retention over time compared to those made with shorter chain lipids. researchgate.net

| Phospholipid | Acyl Chain Length | Drug Retention at 4°C (after 48h) | Drug Retention at 37°C (after 48h) |

|---|---|---|---|

| DSPC | C18 | 87.1% | 85.2% |

| DPPC | C16 | ~62% (after 3h) | ~61% (after 24h) |

| DMPC | C14 | ~47% (after 15min) | ~54% (after 15min) |

Regarding antioxidant capacity, the inclusion of octadecyl compounds can contribute to the protective properties of the liposome. In a study using phosphatidylcholine (PC) liposomes, the formulation containing oleic acid (an 18-carbon fatty acid) and encapsulating garlic extract and nisin exhibited 91% less lipid peroxidation compared to unloaded PC liposomes, demonstrating a significant antioxidant effect. While this example uses oleic acid, it highlights the potential for long-chain hydrocarbon compounds to enhance the stability of liposomes against oxidative stress.

Protein-Surfactant Interactions at Interfaces

The interaction between surfactants and proteins is a complex phenomenon driven by both electrostatic and hydrophobic forces. usc.edunih.gov As an anionic surfactant, this compound's behavior can be understood through the well-studied interactions of similar molecules, like sodium dodecyl sulfate (B86663) (SDS), with proteins at air-water or oil-water interfaces. nih.govnih.gov

The interaction process is highly dependent on the surfactant concentration. At very low concentrations, below the surfactant's critical micelle concentration (CMC), individual surfactant molecules can bind to proteins. usc.edu This initial binding is often driven by electrostatic attraction between the negatively charged phosphate headgroup of the surfactant and positively charged regions on the protein surface. nih.gov This can lead to the formation of protein-surfactant complexes that are more surface-active than the protein alone. popline.org

As the surfactant concentration increases and approaches the CMC, cooperative binding occurs. Surfactant molecules begin to form micelle-like clusters or aggregates along the protein's polypeptide chain, which can induce significant conformational changes in the protein, often leading to denaturation or unfolding. usc.edunih.gov In the case of anionic surfactants and proteins below their isoelectric point (where the protein has a net positive charge), this binding neutralizes the protein's charge, which can lead to reduced solubility and precipitation. At even higher surfactant concentrations, the protein-surfactant complex can become re-solubilized as it acquires a large net negative charge from the bound surfactant molecules.

Studies using lysozyme (B549824) and the anionic surfactant SDS at the air-water interface show that the composition of the adsorbed layer is highly dependent on the SDS concentration. capes.gov.brmanchester.ac.uk The interaction can lead to different types of aggregates, including insoluble complexes and soluble protein-surfactant complexes. acs.org The phosphate group itself is particularly effective in mediating protein interactions. capes.gov.br It can form strong, directed hydrogen bonds and salt bridges, especially with arginine residues on the protein surface, thereby serving as a switch to promote inducible protein-protein or protein-surfactant interactions. capes.gov.br

| Surfactant Concentration | Primary Interaction Mechanism | Effect on Protein |

|---|---|---|

| Low (monomeric) | Electrostatic binding of surfactant headgroups to charged protein sites. nih.gov | Formation of initial protein-surfactant complexes; minor conformational changes. usc.edu |

| Near CMC | Cooperative binding and formation of micelle-like clusters on the protein. | Significant unfolding and denaturation of the protein. usc.edunih.gov |

| Above CMC | Formation of stable protein-surfactant complexes, often with the protein wrapped by micelles. nih.gov | Protein is fully denatured and solubilized within a surfactant-rich complex. |

Theoretical and Computational Studies

Molecular Modeling of Interfacial Adsorption

Molecular modeling is a powerful tool to investigate how individual molecules of disodium (B8443419) octadecyl phosphate (B84403) organize at interfaces. These simulations reveal the precise binding mechanisms and the resulting structure of the assembled film, which are determinantal for its function.

Computational studies, particularly those involving density functional theory (DFT), have elucidated the preferred ways the phosphate headgroup of alkyl phosphates and phosphonates anchors to metal oxide surfaces. When octadecylphosphoric acid, the parent compound of disodium octadecyl phosphate, assembles on materials like tantalum oxide (Ta₂O₅) or titanium dioxide (TiO₂), the phosphate headgroup is the active binding moiety. researchgate.netacs.orgresearchgate.net

Simulations and experimental data indicate that the molecules adopt a "tails-up" orientation, with the long hydrocarbon chain extending away from the surface. researchgate.net The binding to the metal oxide surface occurs via the phosphate group, which can form strong, direct coordination bonds with the metal cations (e.g., Ta(V)). researchgate.net Research has identified several stable binding geometries:

Monodentate: One of the phosphate oxygen atoms binds to a single metal cation on the surface.